Thyroid hormone analogue. A Thyroxine analogue.
3,5,3',5'-Tetraiodo Thyroaldehyde
CAS No.: 2016-06-0
Cat. No.: VC0194948
Molecular Formula: C13H6I4O3
Molecular Weight: 717.81
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2016-06-0 |
---|---|
Molecular Formula | C13H6I4O3 |
Molecular Weight | 717.81 |
IUPAC Name | 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde |
Standard InChI | InChI=1S/C13H6I4O3/c14-8-3-7(4-9(15)12(8)19)20-13-10(16)1-6(5-18)2-11(13)17/h1-5,19H |
SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C=O |
Appearance | Beige Solid |
Melting Point | 217-228°C |
Introduction
3,5,3',5'-Tetraiodo Thyroaldehyde, also known as 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde, is a tetraiodinated organic compound that shares structural similarities with thyroid hormones. The compound has been identified under two different CAS registry numbers in scientific literature: 2016-06-0 and 1346601-51-1, with the former being more commonly referenced . The discrepancy in CAS numbers may reflect regional differences in chemical registration practices or changes in identification over time.
The molecular formula is consistently reported as C13H6I4O3, indicating a carbon backbone with six hydrogen atoms, four iodine atoms, and three oxygen atoms . The structure consists of two aromatic rings connected by an ether linkage, with iodine atoms positioned at the 3,5 positions of one ring and the 3',5' positions of the other, along with an aldehyde group and a hydroxyl group, giving the molecule its distinctive configuration and chemical behavior.
Structural Identifiers and Nomenclature
The compound is known by several synonyms in scientific and pharmaceutical contexts, reflecting its relationship to thyroid hormones and its status as a pharmaceutical impurity. The following table summarizes the key identifiers:
Physical and Chemical Properties
3,5,3',5'-Tetraiodo Thyroaldehyde exhibits distinct physical and chemical properties that influence its behavior in biological systems and its utility in analytical chemistry and pharmaceutical research.
Physical Properties
The compound presents as a light brown to brown solid with specific thermal and solubility characteristics that are important for its handling and analysis . The following table compiles its key physical properties:
Property | Value | Method |
---|---|---|
Physical State | Solid | Observed |
Color | Light Brown to Brown | Observed |
Melting Point | 234°C | Experimental |
Boiling Point | 492.3±45.0°C | Predicted |
Density | 2.777±0.06 g/cm³ | Predicted |
pKa | 6.82±0.25 | Predicted |
Solubility Profile
The compound demonstrates limited solubility in common organic solvents, which has implications for its preparation, purification, and analysis :
Solvent | Solubility |
---|---|
Chloroform | Slightly soluble |
DMSO | Slightly soluble |
Methanol | Slightly soluble (heated) |
Water | Poorly soluble |
Chemical Reactivity
The compound contains functional groups that can participate in various chemical transformations. These functional groups include an aldehyde moiety, which can undergo oxidation and reduction reactions, and iodine substituents, which can be involved in substitution reactions. The hydroxyl group also contributes to its chemical behavior through hydrogen bonding and potential reaction with electrophiles.
Relationship to Thyroid Hormones
3,5,3',5'-Tetraiodo Thyroaldehyde is structurally related to thyroid hormones, particularly levothyroxine (T4), which is reflected in its status as a levothyroxine impurity in pharmaceutical preparations . Understanding this relationship provides insight into the compound's biological relevance and analytical significance.
Structural Comparison with Thyroid Hormones
The structural similarities between 3,5,3',5'-Tetraiodo Thyroaldehyde and thyroid hormones are evident in the tetraiodinated diphenyl ether backbone. The key difference lies in the functional group at the para position of one ring, where thyroid hormones typically have an alanine side chain, while this compound features an aldehyde group .
As a pharmaceutical reference standard, 3,5,3',5'-Tetraiodo Thyroaldehyde serves important roles in quality control and analytical chemistry.
Pharmaceutical Quality Control
Compound detection | MRM transitions | Fragmentor (V) | Collision Energy (V) |
---|---|---|---|
Positive ion mode | 525.6-479.6 (Quantification) 525.6-381.8 (Confirmation) | 120 | 20 |
Negative ion mode | 523.9-506.5 (Quantification) 523.9-126.8 (Confirmation) | 120 | 15-25 |
These parameters, while derived from related compounds, can inform the analytical approach to 3,5,3',5'-Tetraiodo Thyroaldehyde detection and quantification .
Chemical Reactions and Transformations
3,5,3',5'-Tetraiodo Thyroaldehyde participates in several chemical reactions that are relevant to its behavior in biological systems and its utility in chemical synthesis.
Oxidation Reactions
The aldehyde functional group can undergo oxidation to form the corresponding carboxylic acid. This transformation is potentially relevant to the compound's metabolic fate and can be leveraged in synthetic applications. Oxidizing agents such as potassium permanganate can facilitate this conversion.
Reduction Reactions
Conversely, the aldehyde group can be reduced to form a primary alcohol. This reaction can be accomplished using reducing agents like sodium borohydride. The resulting alcohol derivative would exhibit different physical properties and potentially different biological activity.
Substitution Reactions
The iodine atoms, particularly in the aromatic rings, can participate in substitution reactions under appropriate conditions. These reactions may involve nucleophilic aromatic substitution or metal-catalyzed coupling reactions, offering pathways to structurally diverse derivatives.
Research Applications
The compound has several applications in scientific research, particularly in studies related to thyroid hormone function and metabolism.
Thyroid Hormone Research
As a structural analogue of thyroid hormones, 3,5,3',5'-Tetraiodo Thyroaldehyde may be utilized in studies investigating thyroid hormone receptor binding and metabolism. Such research contributes to understanding thyroid-related disorders and developing targeted therapeutics.
Metabolic Pathway Studies
The compound serves as a reference for investigating metabolic pathways involving thyroid hormones. Research has shown that thyroid hormone uptake and metabolism involve complex carrier-mediated processes, with distinct mechanisms for different iodothyronines . Understanding these pathways is crucial for addressing thyroid-related disorders.
Isotopic Labeling Applications
The availability of isotopically labeled variants, such as 3,5,3',5'-Tetraiodo Thyroaldehyde-13C6, enables sophisticated research applications . These labeled compounds facilitate nuclear magnetic resonance (NMR) studies, metabolic tracing, and detailed mechanistic investigations.
Storage Parameter | Recommendation |
---|---|
Temperature | Refrigerated (2-8°C) |
Atmosphere | Under inert gas |
Light Exposure | Protected from light |
Container | Tightly sealed |
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